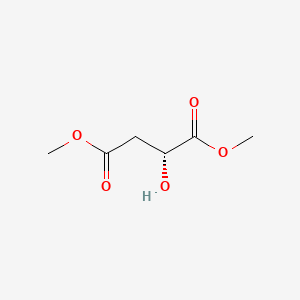

(R)-Dimethyl 2-hydroxysuccinate

描述

Significance of Chirality and Stereochemistry in Organic Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry. ontosight.ainumberanalytics.com Molecules that exhibit this "handedness" are known as chiral molecules, and the two mirror-image forms are called enantiomers. wikipedia.orghilarispublisher.com Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is critical because the spatial configuration of a drug molecule significantly influences its interaction with biological systems like enzymes and receptors. mhmedical.comnumberanalytics.com

In pharmacology, the different enantiomers of a chiral drug can have vastly different biological activities. patsnap.com Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. hilarispublisher.comijpsjournal.com The tragic case of thalidomide, where one enantiomer was a sedative while the other caused severe birth defects, is a stark reminder of the importance of stereochemical purity in pharmaceuticals. patsnap.com Consequently, the ability to synthesize a single, specific enantiomer of a chiral compound—a process known as enantioselective or asymmetric synthesis—is a cornerstone of modern drug design and development. wikipedia.orgrroij.com This stereoselectivity is crucial for creating safer and more effective medicines. hilarispublisher.comijpsjournal.com

Role as a Chiral Building Block in Advanced Organic Synthesis

(R)-Dimethyl 2-hydroxysuccinate serves as a valuable chiral building block in enantioselective synthesis. bldpharm.comsigmaaldrich.com The term "chiral building block" refers to a readily available, enantiomerically pure compound that can be incorporated into the synthesis of a more complex target molecule, thereby transferring its specific chirality to the final product. wikipedia.orgddugu.ac.inbccollegeasansol.ac.in This strategy, often called "chiral pool synthesis," is an efficient approach for creating complex chiral molecules, as it utilizes naturally occurring chiral compounds like amino acids or sugars as starting materials. wikipedia.orgddugu.ac.inbccollegeasansol.ac.in

As a derivative of malic acid, a naturally occurring compound, this compound fits perfectly into the chiral pool approach. ontosight.ai Its defined stereocenter and functional groups—two esters and a hydroxyl group—make it a versatile starting point for constructing a wide range of more elaborate structures. sigmaaldrich.com Chemists can manipulate these functional groups through various reactions to build new stereocenters with a high degree of control, a process known as chiral induction. uvic.ca The use of such building blocks is a key strategy in asymmetric synthesis, allowing for the efficient production of single-enantiomer compounds. ddugu.ac.inbccollegeasansol.ac.in

Overview of Research Trajectories in Medicinal Chemistry and Natural Product Synthesis

The application of chiral building blocks like this compound is central to research in medicinal chemistry and the total synthesis of natural products. In medicinal chemistry, the goal is to design and synthesize molecules with specific biological activities that can become new drugs. rroij.com The precise three-dimensional structure of a drug is essential for its binding affinity and selectivity to biological targets. numberanalytics.comrroij.com By using this compound, chemists can ensure that the core of a new synthetic molecule has the correct stereochemistry from the outset.

In the synthesis of natural products, many of which are complex molecules with numerous chiral centers, employing chiral building blocks is a common and powerful strategy. It simplifies the synthetic route and helps to achieve the desired stereoisomer of the final product. Dimethyl maleate, a related achiral compound, is widely used as an intermediate for pharmaceuticals, pigments, and agricultural products, highlighting the utility of this chemical scaffold. wikipedia.orgchemicalbook.com this compound, with its inherent chirality, offers a more direct path to enantiomerically pure targets. Research has demonstrated its use as a substrate in the synthesis of various heterocyclic compounds and other complex organic products, underscoring its utility as a versatile intermediate in synthetic chemistry. researchgate.netresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

dimethyl (2R)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEKNCXYRGKTBJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892495 | |

| Record name | (+)-Dimethyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70681-41-3 | |

| Record name | (+)-Dimethyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl (2R)-2-hydroxybutanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R Dimethyl 2 Hydroxysuccinate and Its Derivatives

Chemoenzymatic and Biocatalytic Synthesis Routes

The convergence of enzymatic and chemical methods provides powerful and sustainable pathways for synthesizing chiral compounds. These routes are characterized by high selectivity and mild reaction conditions, often superior to purely chemical methods.

Enzymatic Hydrolysis and Esterification Approaches

Enzymatic reactions, particularly those involving lipases and esterases, are well-established for the kinetic resolution of racemates and the asymmetric synthesis of chiral esters. These enzymes can distinguish between enantiomers or prochiral centers, enabling the selective hydrolysis of a diester to a monoester or the selective esterification of a diol.

| Enzyme Type | Reaction | Substrate Example | Product | Key Finding |

|---|---|---|---|---|

| Lipase (B570770) | Stereoselective Acetylation | meso-2,2-dimethyl-1,3-cyclohexanediol | (1R,3S)-monoester (ee ≥ 98%) | Enzymes can selectively acetylate a meso-diol to produce a chiral monoester. nih.gov |

| Candida antarctica Lipase | Hydrolysis | meso-diacetate | (1S,3R)-monoester | Hydrolysis of a meso-diacetate can provide the opposite enantiomer. nih.gov |

| Pig Liver Esterase | Hydrolysis | Dimethyl 7-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octane-6,8-dicarboxylate | Chiral mono-ester | Demonstrates selective hydrolysis of a diester to a chiral intermediate. rsc.org |

| Carboxylesterases (CES1c, CES2) | Hydrolysis | Acetylated Cannabinoids | Parent Cannabinoids | Human liver enzymes can efficiently hydrolyze acetate (B1210297) esters. nih.gov |

Microbial Transformations and Stereospecific Additions

Whole-cell microbial transformations offer a practical approach for complex chemical conversions, harnessing the host organism's enzymatic machinery and cofactor regeneration systems. Microorganisms like Pseudomonas aeruginosa and Penicillium notatum have been shown to transform complex organic molecules such as 7,12-dimethylbenz[a]anthracene (B13559) through hydroxylation reactions. nih.gov

More targeted applications include the use of engineered microbes for stereospecific C-C bond formation. For example, the enzyme UstD has been engineered and utilized in a whole-cell biocatalysis format to perform highly selective decarboxylative aldol (B89426) additions with various aldehyde substrates. nih.gov This method produces functionally rich and bioactive γ-hydroxy amino acids stereoselectively on a gram scale, highlighting the power of microbial systems in generating chiral molecules with multiple functional groups. nih.gov This strategy could be adapted for the synthesis of (R)-Dimethyl 2-hydroxysuccinate derivatives through the stereospecific addition to a suitable keto-ester substrate within a microbial host.

Aldolase-Catalyzed Reactions for Organofluorine Synthesis

Aldolases are powerful biocatalysts for stereoselective carbon-carbon bond formation. nih.gov Recently, their application has been extended to organofluorine synthesis by using fluorinated, non-native substrates. nih.govescholarship.org Type II pyruvate (B1213749) aldolases from the HpcH family have been found to efficiently catalyze the aldol addition of fluoropyruvate to a variety of aldehydes. nih.govosti.govosti.gov This reaction proceeds with exclusive (3S)-selectivity at the fluorine-bearing carbon, creating α-fluoro β-hydroxy carboxyl derivatives. nih.govnih.gov

This chemoenzymatic platform allows for the synthesis of novel fluoroacids and their ester derivatives with high diastereomeric ratios (80–98%). nih.govosti.gov These fluorinated products are valuable chiral building blocks and precursors to fluorinated analogues of sugars and amino acids. nih.gov The ability to engineer the aldolase (B8822740) can also modulate the stereoselectivity at the hydroxyl group, further expanding the diversity of accessible organofluorine structures. nih.gov This methodology represents a direct route to fluorinated derivatives of 2-hydroxysuccinates.

| Enzyme | Reaction Type | Nucleophile | Acceptor | Product Type | Key Feature |

|---|---|---|---|---|---|

| Type II HpcH Aldolases | Aldol Addition | Fluoropyruvate | Diverse Aldehydes | α-Fluoro β-hydroxy carboxyl derivatives | Exclusive (3S)-selectivity at the fluorine center; high stereopurity (d.r. 80–98%). nih.govosti.gov |

Asymmetric Chemical Synthesis Strategies

Traditional organic synthesis provides robust and scalable methods for producing chiral molecules, often starting from readily available chiral precursors or by employing asymmetric catalysts.

Derivatization of Precursors such as Malic Acid and Tartaric Acid Derivatives

The chiral pool, which consists of inexpensive, enantiomerically pure natural products, is a cornerstone of asymmetric synthesis. Malic acid and tartaric acid are prominent members of this pool and serve as versatile starting materials for a wide range of chiral targets.

For instance, dimethyl (S)-malate can be stereoselectively alkylated to produce single diastereoisomers of substituted succinates. mdpi.com This approach, known as Seebach-type alkylation, was used to synthesize intermediates for (2R,3S)-(-)-homoisocitrate. mdpi.com This demonstrates a direct pathway from a malic acid derivative to a substituted succinate (B1194679) with control over the newly formed stereocenter.

Tartaric acid and its derivatives, such as the widely used TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), are powerful auxiliaries and organocatalysts for a variety of asymmetric transformations. nih.govsioc-journal.cn They have been successfully applied in hetero-Diels–Alder reactions, Mukaiyama aldol reactions, Strecker reactions, and asymmetric alkyl additions of organometallic reagents to aldehydes and ketones. nih.govsioc-journal.cn While not always incorporated into the final product structure, these tartaric acid-derived systems effectively induce chirality, making them suitable for guiding the stereoselective synthesis of targets like this compound.

Stereoselective Alkylation and Functionalization

Creating the chiral center at the C2 position of the succinate backbone can be achieved through stereoselective alkylation or other functionalization reactions on a prochiral substrate. The Seebach-type alkylation of dimethyl (S)-malate with an appropriate alkyl bromide is a highly stereoselective reaction that yields single diastereoisomers of C3-substituted succinates. mdpi.com

Another powerful strategy is the asymmetric reduction of a carbon-carbon double bond. Ene-reductases have been identified that can reduce prochiral precursors like dimethyl itaconate, dimethyl citraconate, or dimethyl mesaconate to produce optically pure dimethyl 2-methylsuccinate. mdpi.com Notably, different enzymes can produce either the (R) or (S) enantiomer with excellent yield and enantioselectivity (up to 99% ee). mdpi.com While this example yields a methylsuccinate, the principle of asymmetric reduction of an unsaturated succinate derivative is directly applicable to the synthesis of other chiral succinates.

More advanced methods include the stereoselective SN2′ alkylation of γ,δ-epoxy α,β-unsaturated ester systems, which allows for the installation of an alkyl group with high stereocontrol. researchgate.net These diverse strategies for stereoselective functionalization provide a flexible toolbox for the asymmetric synthesis of this compound and its analogues.

| Method | Precursor Example | Reagent/Catalyst | Product Example | Key Finding |

|---|---|---|---|---|

| Seebach-type Alkylation | Dimethyl (S)-malate | Alkyl bromide | (2S,3R)-dialkyl 2-alkyl-3-hydroxysuccinate | Highly stereoselective alkylation leading to a single diastereoisomer. mdpi.com |

| Asymmetric Reduction | Dimethyl itaconate | Ene-reductase (AfER) | (R)-dimethyl 2-methylsuccinate (>99% ee) | Biocatalytic reduction of a C=C bond provides access to enantiopure succinates. mdpi.com |

| Asymmetric Reduction | Dimethyl mesaconate | Ene-reductase (SeER) | (S)-dimethyl 2-methylsuccinate (98% ee) | Different enzymes allow for enantiocomplementary synthesis. mdpi.com |

Applications of Asymmetric Aminohydroxylation in Target Molecule Construction

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a premier method for the stereoselective synthesis of vicinal amino alcohols from alkenes. nih.gov This reaction typically employs an osmium catalyst in conjunction with a chiral ligand, derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), and a nitrogen source. nih.gov For the synthesis of a precursor to this compound, an α,β-unsaturated ester like dimethyl fumarate (B1241708) serves as a suitable starting material. The ASAH reaction introduces syn-α-hydroxy and β-amino functionalities, which can then be chemically modified to afford the target compound.

The strategic application of ASAH has been demonstrated in the synthesis of complex molecules where the generation of a chiral amino alcohol is a critical step. nih.gov For instance, the synthesis of γ-amino-β-hydroxybutyric acid derivatives has been achieved with high enantiomeric excess (81% ee) and good yields (67%) using a (DHQD)2AQN ligand. nih.gov While a direct report on the ASAH of dimethyl fumarate to specifically yield the precursor for this compound is not extensively detailed in the literature, the principles are well-established through reactions with analogous substrates like benzyl (B1604629) fumarate and dimethyl-2-methylene glutarate. rsc.org In the case of dimethyl-2-methylene glutarate, the use of chloramine-T as the nitrogen source led to the formation of the corresponding α-hydroxy-γ-butyrolactone with enantiomeric excesses ranging from 19-63%. rsc.org

These examples underscore the potential of ASAH in constructing the chiral core of this compound. The choice of chiral ligand is paramount in determining the facial selectivity of the addition to the alkene, thus dictating the absolute stereochemistry of the resulting amino alcohol.

Table 1: Application of Asymmetric Aminohydroxylation on Structurally Related Substrates

| Substrate | Chiral Ligand | Nitrogen Source | Product | Enantiomeric Excess (ee) | Yield | Reference |

| γ-Amino Alcohol Precursor | (DHQD)2AQN | Not Specified | (R)-γ-amino-β-hydroxybutyric acid derivative | 81% | 67% | nih.gov |

| Dimethyl-2-methylene glutarate | Not Specified | Chloramine-T | Substituted γ-butyrolactone | 19-63% | Satisfactory | rsc.org |

This table presents data from analogous reactions to illustrate the application of asymmetric aminohydroxylation in constructing chiral molecules similar to this compound.

Optimization of Synthetic Pathways and Reaction Conditions

The successful synthesis of this compound via asymmetric aminohydroxylation hinges on the careful optimization of various reaction parameters. The selection of the catalytic system, including the chiral ligand and the nitrogen source, as well as the reaction solvent, can profoundly influence the yield and enantioselectivity of the transformation.

Catalytic Systems and Reagent Selection

The catalytic system in the Sharpless Asymmetric Aminohydroxylation is a multicomponent system, and the choice of each component is critical for achieving high enantioselectivity and regioselectivity.

Catalyst and Chiral Ligand: The central catalyst is typically osmium tetroxide (OsO₄). organic-chemistry.org The chirality is induced by cinchona alkaloid-derived ligands. For the synthesis of the (R)-enantiomer of a product, a dihydroquinine (DHQ)-based ligand is generally employed. Conversely, a dihydroquinidine (DHQD)-based ligand would lead to the (S)-enantiomer. The nature of the linker in the ligand, such as phthalazine (B143731) (PHAL) or anthraquinone (B42736) (AQN), can also significantly impact the regioselectivity of the aminohydroxylation, which is a crucial consideration for unsymmetrical alkenes. organic-chemistry.org For a symmetrical substrate like dimethyl fumarate, the primary role of the ligand is to control the enantioselectivity.

Nitrogen Source: A variety of nitrogen sources can be utilized in the ASAH reaction, including sulfonamides (e.g., chloramine-T), carbamates, and amides. researchgate.net The choice of the nitrogen source can affect the reaction rate and yield. For instance, N-bromo, N-lithio salts of primary carboxamides have been shown to be efficient nitrogen sources, often leading to high yields and excellent stereoselectivity. scripps.edu The steric and electronic properties of the nitrogen source can influence the efficiency of the catalytic cycle.

Table 2: Influence of Nitrogen Source on Asymmetric Aminohydroxylation

| Nitrogen Source | Substrate Type | Key Observations | Reference |

| Chloramine-T | General Alkenes | Commercially available and widely used, but can sometimes lead to moderate yields. | organic-chemistry.org |

| N-bromo,N-lithio salts of primary carboxamides | General Alkenes | Efficient nitrogen sources, leading to high yields (up to 94%) and excellent regio- and stereoselectivity. | scripps.edu |

| FmocNHCl | Various Alkenes | Practical reagent for preparing chiral amino alcohols with enantiomeric ratios often exceeding 90:10. | nih.gov |

This table provides a general overview of the impact of different nitrogen sources on the outcome of asymmetric aminohydroxylation reactions.

Solvent Effects in Chiral Synthesis

The solvent plays a multifaceted role in asymmetric catalysis, influencing catalyst solubility, stability, and activity, as well as the conformation of the catalyst-substrate complex. In the context of the asymmetric aminohydroxylation, the choice of solvent can impact both the reaction rate and the enantiomeric excess (ee) of the product.

Reactions are often performed in a mixture of an organic solvent and water, such as t-butanol/water or propanol/water. The aqueous phase is crucial for the hydrolysis of the osmate ester intermediate and the regeneration of the catalytic species. The organic solvent ensures the solubility of the alkene substrate and the chiral ligand. Studies on other asymmetric reactions have shown that specific solute-solvent interactions, rather than just the bulk dielectric constant of the solvent, are often the root cause of solvent-induced changes in enantioselectivity. nih.gov For instance, in some cases, solvents with strong Lewis basicity can "pre-organize" the catalyst-substrate complex into a conformation that leads to higher enantiomeric excess. nih.gov While specific data on solvent effects for the synthesis of this compound is scarce, the general principles suggest that a systematic screening of solvent systems would be a critical step in optimizing the synthesis.

Table 3: General Solvent Effects in Asymmetric Catalysis

| Solvent Property | Potential Effect on Asymmetric Synthesis | General Observation | Reference |

| Polarity (Dielectric Constant) | Can influence reaction rates and catalyst solubility. | Non-linear correlation with enantiomeric excess often observed. | researchgate.net |

| Lewis Basicity | Can interact with the catalyst and influence the transition state geometry. | Strong Lewis basic solvents can sometimes enhance enantioselectivity by favoring a specific catalyst-substrate conformation. | nih.gov |

| Protic vs. Aprotic | Can participate in hydrogen bonding and affect the stability of intermediates. | The presence of water is often essential in ASAH for catalyst turnover. | organic-chemistry.org |

This table outlines general principles of how solvents can influence the outcome of asymmetric catalytic reactions, which are applicable to the synthesis of this compound.

Applications As a Chiral Synthon in Complex Molecule Construction

Pharmaceutical Intermediates and Drug Precursors

The synthesis of pharmaceutical agents frequently requires precise control of stereochemistry to ensure efficacy and minimize off-target effects. (R)-Dimethyl 2-hydroxysuccinate serves as a key precursor in the development of various therapeutic agents.

While direct synthesis examples starting from this compound for specific cancer or amyloidosis drugs are not prominently detailed in the provided search results, the importance of chiral synthons in creating such therapeutics is well-established. For instance, in the realm of cancer therapy, the development of MDM2 inhibitors, which are crucial for reactivating tumor suppressor p53, often involves complex chiral molecules. nih.gov The synthesis of these inhibitors relies on the availability of versatile chiral building blocks to construct the required stereocenters.

In the context of amyloidosis, a condition characterized by the misfolding and aggregation of proteins, treatments like Tafamidis are used to stabilize the transthyretin protein. ias.ac.in The synthesis of Tafamidis and its derivatives involves the construction of a benzoxazole (B165842) core. ias.ac.ingoogle.com Although the provided results describe syntheses starting from other precursors like 3-hydroxy-4-nitrobenzoic acid, the fundamental principles of building complex, targeted therapeutics often hinge on the use of chiral synthons to achieve the desired molecular architecture. ias.ac.ingoogle.com

Nature provides a vast array of structurally complex and biologically active compounds. researchgate.net The total synthesis of these natural products is a significant endeavor in organic chemistry, often relying on the use of readily available chiral molecules. researchgate.net this compound has proven to be a valuable starting material for several classes of bioactive natural products.

Annonin I is a biologically active natural product that has garnered interest for its cytotoxic properties. anjs.edu.iqresearchgate.net A key structural feature of Annonin I is its side chain. Research has demonstrated the use of diethyl 2-hydroxysuccinate, a closely related derivative, as a starting material for the synthesis of this side chain. anjs.edu.iqresearchgate.netrdd.edu.iq The synthesis involves a retrosynthetic analysis that identifies 2,3-dihydroxysuccinic acid as a key building block, which is then converted to a diethyl 3-bromo-2-hydroxysuccinate intermediate. anjs.edu.iqresearchgate.netrdd.edu.iq This intermediate is a pivotal compound for constructing the side chain of annonine. anjs.edu.iqresearchgate.netrdd.edu.iq

| Starting Material | Key Intermediate | Target Moiety | References |

|---|---|---|---|

| 2,3-Dihydroxysuccinic acid | Diethyl 3-bromo-2-hydroxysuccinate | Annonine Side Chain | anjs.edu.iqresearchgate.netrdd.edu.iq |

While the direct synthesis of homoisocitrate and homoaconitate analogs from this compound was not detailed in the provided search results, the enzymatic synthesis of polyesters from dimethyl malonate highlights its utility in creating polymers with specific functionalities. nih.govrsc.orgresearchgate.net These enzyme-catalyzed polycondensation reactions, often using Candida antarctica lipase (B570770) B, demonstrate the versatility of the malonate backbone for constructing larger, functional molecules under mild, environmentally friendly conditions. nih.govrsc.orgresearchgate.net This approach could conceptually be extended to the synthesis of complex acid analogs.

| Monomer | Catalyst | Product Type | Key Advantage | References |

|---|---|---|---|---|

| Dimethyl malonate | Immobilized Candida antarctica lipase B (iCaLB) | Linear polyesters | Solventless, mild conditions (85 °C) | nih.govrsc.orgresearchgate.net |

The synthesis of amino acid derivatives is a cornerstone of medicinal chemistry. The search results did not provide specific examples of synthesizing hydroxyproline (B1673980) and asparagine derivatives directly from this compound. However, the principles of using chiral synthons are highly relevant. Enzymatic methods are often employed for the preparation of enantiopure malic and aspartic acid derivatives, showcasing the importance of chirality in this area. acs.org

Sphingolipids are a class of lipids that play crucial roles in signal transduction and cell recognition. While a direct synthetic route from this compound to sphingolipid-type signaling molecules was not explicitly found, the synthesis of other bioactive lipids, such as the pheromone (-)-Tuliparin B, has been achieved through the enzymatic hydrolysis of dimethyl malates. acs.org This demonstrates the potential of malate (B86768) derivatives as starting points for constructing complex lipid structures.

Intermediates for Bioactive Natural Products

Synthesis of Chiral Amino Alcohols and Aspartate Analogues

While direct transformations are not extensively documented in readily available literature, the structural framework of this compound is closely related to precursors for chiral amino alcohols and aspartate analogues. For instance, the core structure of malic acid, from which the compound is derived, is a common starting point in chiral pool synthesis. A key transformation involves the reduction of the ester groups. A process has been patented for the reduction of (R)-dimethyl malate to (R)-1,2,4-butanetriol using a reducing agent mixture of sodium borohydride (B1222165) and aluminum chloride in diglyme, achieving a 74% yield and high enantiomeric excess. google.com This resulting triol, a type of polyol, can be a precursor for further functionalization into chiral amino alcohols.

General methods for creating chiral amino alcohols often rely on the asymmetric reduction of corresponding ketones or the enzymatic reductive amination of α-hydroxy ketones. frontiersin.orggoogle.com Similarly, the synthesis of polyoxazoline ligands, which has applications in asymmetric catalysis, can be achieved through the reaction of polycarboxylic acid esters with chiral β-amino alcohols. beilstein-journals.org

Development of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, often enhancing metabolic stability and binding affinity, which is highly desirable in drug discovery. While direct fluorination of this compound is not a widely reported application, research into the fluorination of related diesters provides insight into potential synthetic pathways. For example, monofluoro dimethyl glutarate has been successfully synthesized via electrochemical fluorination. researchgate.net This process, conducted in an undivided polypropylene (B1209903) cell with platinum electrodes, demonstrates that ester-containing molecules can undergo selective fluorination. researchgate.net

General strategies for creating fluorinated compounds often involve using specialized fluorinating agents like Selectfluor®. This reagent has been used for the benzylic fluorination of phenylacetic acid derivatives, where reaction conditions can be tuned to favor different fluorination pathways. nih.govmpg.de Enzymatic methods are also emerging as a powerful tool for selective fluorination under mild conditions. nih.gov

Contribution to Biodegradable Polymer Research

This compound serves as a functional monomer for producing biodegradable polyesters. The presence of the hydroxyl group along the polymer backbone introduces functionality that can alter the polymer's properties, such as hydrophilicity and degradation rate, and provides a site for further chemical modification.

The closely related monomer, dimethyl succinate (B1194679), is used in the synthesis of poly(alkylene succinate)s. These polymers are typically synthesized through a two-stage melt polycondensation method involving an esterification step followed by a polycondensation step under vacuum at elevated temperatures. nih.gov Enzymatic catalysis, particularly using Candida antarctica Lipase B (CALB), presents a greener alternative to traditional metal-based catalysts. nih.gov This enzymatic approach can be used for the polycondensation of dimethyl succinate with diols like 1,4-butanediol (B3395766) to produce poly(butylene succinate) (PBS). nih.gov The reaction conditions for such polymerizations have a significant impact on the resulting molecular weight of the polymer, as detailed in the table below.

Table 1: Synthesis and Properties of Poly(butylene succinate) (PBS) via Enzymatic Polycondensation

| Catalyst | Monomers | Reaction Conditions | Molecular Weight (Mw) [g/mol] | Reference |

|---|---|---|---|---|

| CALB | Dimethyl succinate, 1,4-Butanediol | Melt, 10 wt.% enzyme | ~23,400 | nih.gov |

| CALB | Dimethyl succinate, 1,4-Butanediol | Solution | High | nih.gov |

| Ti(OBut)4 | Dimethyl succinate, 1,4-Butanediol | Melt (Conventional) | ~40,000 | nih.gov |

The incorporation of monomers like this compound would result in functional polyesters. Patents exist for the synthesis of functional polyesters and polyurethanes from various biomass-derived polyols, highlighting the interest in creating polymers with tailored properties from renewable resources. osti.gov

Stereochemical Analysis and Characterization Methodologies

Spectroscopic Techniques for Stereoisomer Identification and Purity Assessment

Spectroscopy offers a powerful, non-destructive means to elucidate the molecular structure of (R)-Dimethyl 2-hydroxysuccinate and differentiate it from its stereoisomer, often through the use of chiral auxiliary agents or environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide essential information about the connectivity of atoms.

In a standard achiral solvent like deuterochloroform (CDCl₃), the NMR spectra of the (R) and (S) enantiomers are identical. However, NMR can be adapted for chiral distinction. The use of chiral shift reagents, such as lanthanide complexes like Eu(hfc)₃, can induce diastereomeric interactions with the enantiomers. libretexts.org This interaction leads to the formation of transient diastereomeric complexes that exhibit different chemical shifts for corresponding protons and carbons, allowing for the potential quantification of enantiomeric purity. libretexts.org

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, confirming the precise molecular structure. np-mrd.org

Predicted NMR Data for this compound

The following table outlines the predicted chemical shifts (δ) in ppm for the primary atoms in the structure. Actual experimental values can vary based on solvent and concentration. illinois.edusigmaaldrich.com

| Atom | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH(OH)- | Methine | ~4.5 (dd) | ~67 |

| -CH₂- | Methylene | ~2.8 (m) | ~38 |

| -OCH₃ (next to CH₂) | Methyl Ester | ~3.7 (s) | ~52 |

| -OCH₃ (next to CHOH) | Methyl Ester | ~3.8 (s) | ~53 |

| C=O (next to CH₂) | Carbonyl | - | ~171 |

| C=O (next to CHOH) | Carbonyl | - | ~174 |

| -OH | Hydroxyl | Variable | - |

Data are estimated based on standard chemical shift tables and analysis of structurally similar compounds. github.io

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₆H₁₀O₅), high-resolution mass spectrometry (HRMS) can confirm its exact mass, which is calculated to be 162.05282342 Da. nih.gov

While standard electron ionization (EI) mass spectrometry cannot distinguish between enantiomers, it provides a characteristic fragmentation pattern that confirms the molecular structure. The process is destructive, breaking the molecule into charged fragments. youtube.com The mass spectrometer detects these positively charged fragments, producing a spectrum of mass-to-charge (m/z) ratios. youtube.com

Expected fragmentation for dimethyl 2-hydroxysuccinate would involve initial loss of small groups like a methoxy (B1213986) radical (•OCH₃, 31 mass units) or a carbomethoxy radical (•COOCH₃, 59 mass units). Another common fragmentation pathway for alcohols is the loss of water (H₂O, 18 mass units), particularly under chemical ionization conditions. youtube.com Alpha cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, is also a typical pathway. youtube.com

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are the most widely used methods for separating enantiomers and accurately determining the enantiomeric excess (e.e.) of a chiral sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a premier method for separating the enantiomers of this compound. The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated in time.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for this type of separation. youtube.com Columns like Chiralpak® and Chiralcel® are frequently used. The development of a successful separation method involves optimizing the mobile phase, which typically consists of a mixture of a nonpolar solvent (like n-hexane) and a polar alcohol modifier (like 2-propanol or ethanol), to achieve baseline resolution between the enantiomeric peaks. youtube.comwikipedia.org

Typical Chiral HPLC Method Parameters

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol mixtures (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210-220 nm) due to lack of a strong chromophore |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Table outlines general conditions; specific parameters require optimization for the analyte.

Gas Chromatography (GC) using a chiral capillary column is another powerful technique for the enantiomeric separation of volatile compounds like this compound. The stationary phases in these columns are typically cyclodextrin (B1172386) derivatives. gcms.czmdpi.com These chiral selectors form transient, diastereomeric inclusion complexes with the enantiomers, leading to different retention times. libretexts.org

The selection of the specific cyclodextrin derivative and the optimization of GC parameters, such as the column temperature program and carrier gas flow rate, are critical for achieving separation. nih.gov A flame ionization detector (FID) is commonly used for detection.

Experimental retention data for the racemate (dimethyl malate) is available in the form of Kovats retention indices, which standardize retention times relative to n-alkanes.

Experimental GC Retention Data for Dimethyl Malate (B86768)

| Parameter | Value | Stationary Phase Type |

| Kovats Retention Index | 1097.3 | Standard Non-Polar |

| Kovats Retention Index | 1125.9 | Semi-Standard Non-Polar |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Optical Rotation Measurements

This compound is an optically active compound, meaning it rotates the plane of plane-polarized light. wikipedia.org This property is measured using a polarimeter, and the result is reported as the specific rotation, [α]. The specific rotation is an intensive property, defined as the observed rotation for a sample at a concentration of 1 g/mL in a 1-decimeter path length tube. masterorganicchemistry.com

The direction of rotation is indicated by a sign: (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise). wikipedia.org The synonym "Dimethyl (R)-(+)-malate" indicates that the (R)-enantiomer is dextrorotatory. nih.gov The magnitude of the specific rotation is constant for an enantiomerically pure compound under defined conditions (temperature and wavelength of light, typically the sodium D-line at 589 nm). wikipedia.orgyoutube.com

Measurement of the observed rotation allows for the calculation of enantiomeric excess in a sample, provided the specific rotation of the pure enantiomer is known. wikipedia.org

Biochemical and Biological Research Implications

Involvement in Metabolic Studies and Pathways

While direct studies on the metabolic fate of (R)-Dimethyl 2-hydroxysuccinate are limited, it is anticipated that upon introduction into a biological system, it would be hydrolyzed by esterase enzymes into D-malic acid and two molecules of methanol (B129727). The resulting D-malic acid is the R-enantiomer of malic acid, a key intermediate in several metabolic pathways.

Research on the metabolism of structurally similar compounds, such as the dimethyl ester of succinic acid, in rat hepatocytes has shown that these molecules are readily metabolized. The carbon backbone of succinate (B1194679) is incorporated into various key metabolites, including fumarate (B1241708), malate (B86768), and glucose. This suggests that the D-malate derived from this compound would likely enter central metabolic pathways.

The primary metabolic pathway for malate is the citric acid cycle (Krebs cycle) , a fundamental process for energy production in aerobic organisms. Malate is a direct participant in this cycle, being both produced from fumarate and oxidized to oxaloacetate. The introduction of D-malate from this compound could potentially influence the pool of citric acid cycle intermediates.

Enzymatic Specificity and Substrate Utilization

The interaction of this compound with enzymes is likely a two-step process. The initial step involves enzymatic hydrolysis by non-specific esterases to release D-malic acid.

The subsequent and more specific enzymatic interactions would involve the D-malic acid. While L-malate is the common substrate for malate dehydrogenase in the citric acid cycle, some organisms and specific enzymes exhibit activity with D-malate. For instance, D-malate dehydrogenase is an enzyme that specifically catalyzes the oxidation of D-malate to oxaloacetate.

Furthermore, studies on enzymes with broad substrate specificity, such as certain microbial reductases, have shown activity on dimethyl esters of related compounds. For example, diethyl 2-methyl-3-oxosuccinate reductase has been found to also act on the corresponding dimethyl esters, indicating that enzymes with promiscuous activity might interact directly with this compound or its immediate derivatives. The specificity of such interactions would be highly dependent on the specific enzyme and organism.

Interactions with Biological Systems and Cellular Processes

The biological effects of this compound are intrinsically linked to its hydrolysis products: D-malic acid and methanol. While methanol has known toxic effects at high concentrations, the primary biological impact at lower, research-relevant concentrations would likely stem from the D-malic acid.

The intracellular concentration of malate is crucial for various cellular processes beyond the citric acid cycle. These include:

Gluconeogenesis: Malate can be exported from the mitochondria to the cytoplasm, where it is converted to oxaloacetate, a precursor for glucose synthesis.

Anaplerotic Reactions: The formation of malate can replenish the intermediates of the citric acid cycle that are withdrawn for biosynthetic purposes.

Redox Shuttles: The malate-aspartate shuttle is a critical mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.

The introduction of an external source of D-malate could potentially modulate these processes, although the stereospecificity of the involved transporters and enzymes would be a determining factor.

Metabolomic Profiling in Biological Systems Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. While this compound itself is not a commonly reported metabolite in untargeted metabolomic studies, its hydrolysis product, D-malic acid, can be detected and quantified.

The presence and concentration of D-malate in biological samples can be an indicator of specific metabolic states or enzymatic activities. For instance, altered levels of malate have been associated with various physiological and pathological conditions. In the context of research, this compound could be used as a tool to intentionally perturb the malate pool, allowing for the study of the downstream effects on the metabolome and related cellular functions.

Emerging Research Directions and Future Outlook

Advancements in Sustainable and Green Chemistry Approaches

A primary thrust in the contemporary research landscape is the development of manufacturing processes that are both sustainable and environmentally responsible. This involves rethinking traditional synthetic routes to minimize waste, reduce energy consumption, and utilize renewable resources.

The pursuit of green synthetic methods for (R)-Dimethyl 2-hydroxysuccinate has led to a strong focus on biocatalysis. Enzymes, operating under mild conditions in aqueous environments, offer a powerful alternative to conventional chemical catalysts that often require harsh conditions and organic solvents.

A notable example is the use of lipases for the enantioselective synthesis of (R)-dimethyl malate (B86768). Research has demonstrated that lipases, such as the one from Geobacillus thermoleovorans (LipTioCCR11), can catalyze the esterification of (DL)-malic acid in methanol (B129727). In one study, this enzymatic approach yielded (R)-dimethyl malate with an enantiomeric excess (ee) of 59%, showcasing the potential of biocatalysts to favor the desired R-isomer researchgate.net. Such chemoenzymatic strategies represent a significant step forward in creating sustainable pathways to chiral compounds.

Table 1: Biocatalytic Synthesis of this compound

| Biocatalyst | Substrate | Solvent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase (B570770) (from Geobacillus thermoleovorans) | (DL)-Malic Acid | Methanol | This compound | 59% | researchgate.net |

To enhance the economic and environmental viability of syntheses, the development of recyclable catalysts is paramount. In biocatalysis, enzyme immobilization is a key strategy for catalyst recovery and reuse. Immobilization prevents the enzyme from being consumed in the reaction, allowing for its easy separation from the product and its application in multiple reaction cycles. This technique not only reduces costs but also improves enzyme stability under various operational conditions. Common methods for immobilization include adsorption, entrapment, and covalent bonding to a solid support material nih.govnih.govmdpi.com.

In the realm of chemical catalysis, innovative systems are being designed for recyclability. One promising approach is the use of ionic liquids as reaction media for asymmetric transfer hydrogenation. For instance, a novel ionic ligand with an imidazolium salt moiety has been used to create a catalyst that can be effectively recycled in the ionic liquid [bmim][PF6]. Although demonstrated for the hydrogenation of acetophenone derivatives, this principle is directly applicable to the synthesis of this compound from its corresponding keto-ester, dimethyl 2-oxosuccinate rsc.orgresearchgate.net. The catalyst remains dissolved in the ionic liquid phase, which is immiscible with the product-containing extraction solvent, allowing for simple separation and reuse of the catalytic system.

Novel Catalyst Development and Photoredox Catalysis

The synthesis of enantiomerically pure compounds like this compound heavily relies on the performance of chiral catalysts. Asymmetric hydrogenation of prochiral β-ketoesters is a direct and efficient route to chiral β-hydroxy esters, and significant research is dedicated to discovering new and more effective catalysts for this transformation.

Recent developments include highly efficient iridium catalysts, such as those based on chiral spiro iridium complexes (Ir-SpiroPAP), for the asymmetric hydrogenation of β-ketoesters rsc.org. These modern catalysts can achieve excellent yields and enantioselectivities (often >99% ee) under relatively mild conditions.

Furthermore, photoredox catalysis is emerging as a powerful tool in organic synthesis, enabling novel transformations under visible light irradiation. This strategy avoids the need for high temperatures and harsh reagents. While direct photoredox synthesis of this compound has not been extensively reported, related methodologies show significant promise. For example, dual photoredox and transition-metal catalysis has been used to synthesize α-vinyl-β-hydroxy esters core.ac.uk. Similarly, copper-catalyzed photoredox methods have been developed for preparing α-keto esters from alkynes, which are precursors to the target molecule rsc.org. These advancements highlight the potential for developing novel light-driven, highly selective catalytic systems for the synthesis of chiral hydroxy esters.

Computational and Theoretical Studies for Reaction Mechanisms and Selectivity

To accelerate the development of new catalysts and improve the selectivity of reactions, researchers are increasingly turning to computational and theoretical chemistry. Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity.

For instance, DFT studies have been successfully employed to rationalize the excellent stereoselectivity observed in the iridium-catalyzed asymmetric hydrogenation of β-ketoesters rsc.org. By modeling the transition states of the catalytic cycle, researchers can identify the key interactions between the catalyst, the substrate, and the hydrogen source that determine which enantiomer is preferentially formed. These computational insights can guide the rational design of new ligands and catalysts with improved performance. Similar DFT calculations have been used to explore the mechanisms of cobalt-catalyzed asymmetric hydrogenation of enamides, establishing the rate- and selectivity-determining step of the reaction uit.no. This synergy between experimental work and theoretical calculations is crucial for advancing the field of asymmetric catalysis.

Integration of Advanced Analytical Techniques in Compound Research

The synthesis of a specific enantiomer like this compound necessitates robust analytical methods to verify its structure and, most importantly, to determine its enantiomeric purity. Modern analytical chemistry offers a suite of powerful techniques for the comprehensive characterization of chiral molecules.

The primary technique for determining the enantiomeric excess (ee) of a chiral compound is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) nih.govnih.gov. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for precise quantification of each.

For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. 1H and 13C NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms nih.govchemicalbook.comchemicalbook.com. Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns nih.govnist.gov. Together, these advanced analytical techniques provide a complete picture of the synthesized compound, ensuring both its identity and its enantiomeric purity.

Table 2: Analytical Techniques for this compound Research

| Technique | Purpose | Typical Information Obtained |

|---|---|---|

| Chiral HPLC/GC | Enantiomeric Purity Analysis | Enantiomeric Excess (ee), Ratio of (R) to (S) isomers |

| NMR Spectroscopy (1H, 13C) | Structural Elucidation | Chemical structure, connectivity, functional groups |

| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular ion peak, fragmentation pattern |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (R)-Dimethyl 2-hydroxysuccinate?

- Methodological Answer : The compound is synthesized via esterification of (R)-malic acid with methanol using acid catalysts (e.g., sulfuric acid) under reflux. Key parameters include:

- Reaction temperature: 60–80°C.

- Catalyst concentration: 1–5% (w/w).

- Yield optimization via vacuum distillation to remove water.

- Purity verification using NMR (δ 3.7–3.8 ppm for methyl esters) and chiral HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 10 mg/m³).

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Refer to SDS Section 4 for detailed procedures .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated for this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; compare retention times with racemic mixtures .

- Polarimetric Calibration : Measure specific rotation ([α]20/D) against standardized (R)-malic acid derivatives. Deviations >1° indicate impurities .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 163.14 (±0.01) to rule out diastereomeric contaminants .

Q. How do stereochemical differences impact the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of (R)- and (S)-isomers in ester hydrolysis (e.g., lipase-catalyzed). (R)-isomers show 20–30% slower hydrolysis due to steric hindrance .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to analyze transition-state energies. The (R)-configuration increases activation energy by ~5 kcal/mol in nucleophilic substitutions .

Q. How should researchers resolve contradictions in toxicity data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate Ames test (OECD 471) and in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) using standardized purity (>98%).

- Source Comparison : Contrast unpublished industry data (e.g., dermal sensitization studies) with peer-reviewed toxicological profiles of structurally related esters (e.g., diethyl tartrate) .

- Meta-Analysis : Apply PRISMA guidelines to assess bias in historical datasets .

Q. What computational methods are suitable for predicting the stability of this compound under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate hydrolysis rates at pH 2–12 using GROMACS. Key findings:

- Degradation accelerates at pH < 4 (t₁/₂ = 12 hrs) due to protonation of the hydroxyl group.

- Stability peaks at pH 6–8 (t₁/₂ = 72+ hrs) .

- QSPR Modeling : Correlate logP (experimental: 0.85) with hydrolysis kinetics to design derivatives with enhanced stability .

Methodological and Ethical Considerations

Q. How can secondary data from existing studies be integrated into new research on this compound?

- Methodological Answer :

- Data Extraction : Use tools like ChemSpider or Reaxys to collate physicochemical properties (e.g., solubility, logP).

- Critical Appraisal : Evaluate data quality via CONSORT criteria for toxicity studies or STROBE for observational analyses .

- Ethical Compliance : Cite unpublished industry submissions (CIR Draft Reports) only after verifying public accessibility and ethical approval .

Q. What ethical guidelines apply to in vivo studies involving this compound?

- Methodological Answer :

- Institutional Approval : Submit protocols to IACUC or equivalent boards, emphasizing 3R principles (Replacement, Reduction, Refinement).

- Informed Consent : For human trials (e.g., dermal irritation), document participant health status and exclude individuals with chronic dermatological conditions .

- Conflict Disclosure : Declare industry affiliations if using proprietary data from CIR submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。